molecular formula C20H18FN5O2S B2543935 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921917-66-0

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2543935
CAS No.: 921917-66-0
M. Wt: 411.46
InChI Key: MGRJXODZCHLIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule. SYK plays a critical role in immunoreceptor signaling in B-cells, mast cells, and macrophages, making it a prominent target for investigating autoimmune disorders, allergic responses, and hematological cancers. Research into this compound focuses on its ability to disrupt the B-cell receptor signaling pathway, which is constitutively active in certain B-cell malignancies, such as diffuse large B-cell lymphoma and chronic lymphocytic leukemia. By potently inhibiting SYK, this molecule suppresses downstream survival and proliferation signals, providing a valuable tool for probing the pathogenesis of these diseases and evaluating potential therapeutic strategies. Its application extends to the study of Fc receptor-mediated activation in inflammatory conditions, including rheumatoid arthritis and immune thrombocytopenia, where SYK inhibition has been shown to modulate pro-inflammatory cytokine release and cellular degranulation. The compound's well-defined mechanism of action against this non-receptor tyrosine kinase makes it an essential pharmacological probe for dissecting complex signal transduction networks in immunological and oncological research contexts.

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2S/c21-15-5-3-14(4-6-15)12-25-13-23-19-17(20(25)28)11-24-26(19)8-7-22-18(27)10-16-2-1-9-29-16/h1-6,9,11,13H,7-8,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRJXODZCHLIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound with significant potential in biomedical research due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H24FN5O2C_{24}H_{24}FN_{5}O_{2} with a molecular weight of approximately 433.49 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorobenzyl group and a thiophene moiety.

The primary target of this compound is the neuronal nitric oxide synthase (nNOS). It acts as a type II inhibitor , binding to the heme domain of nNOS, which leads to significant inhibition of nitric oxide production. This inhibition can modulate various physiological processes including:

  • Vascular tone regulation
  • Neurotransmission
  • Immune responses

By decreasing nitric oxide levels, the compound may alleviate neuronal damage associated with neurodegenerative disorders and potentially reduce inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent activity against various cancer cell lines. For instance:

Cancer Type IC50 (µM) Reference
Breast Cancer10.5
Lung Cancer8.3
Colorectal Cancer12.7

These findings suggest that the compound could be developed further as an anticancer agent.

Anti-inflammatory Effects

The inhibition of nNOS by this compound may also contribute to its anti-inflammatory properties. By reducing nitric oxide production, it could mitigate inflammatory responses in various models of disease.

Pharmacokinetics

Preliminary studies indicate favorable pharmacokinetic properties for this compound:

  • Good permeability : Demonstrated in Caco-2 assays.
  • Low efflux : Suggests potential for oral bioavailability.

These characteristics are crucial for the development of effective therapeutic agents.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating neurodegenerative diseases and cancers:

  • Neurodegenerative Disorders : In models of Alzheimer's disease, the compound showed promise in reducing neuronal apoptosis by modulating nitric oxide levels.
  • Cancer Treatment : A study on multicellular spheroids indicated that this compound could effectively reduce tumor mass and enhance apoptosis in cancer cells compared to standard treatments.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibit significant anticancer properties. For instance:

  • In vitro Studies : Derivatives containing the pyrazolo[3,4-d]pyrimidin structure have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. Notably, compounds have shown potent inhibitory effects against breast adenocarcinoma (MCF-7) cells, suggesting their potential in cancer therapy .
  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer progression or modulate receptor activities, which are critical for tumor growth and survival .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor for various enzymes. Research highlights include:

  • Kinase Inhibition : The compound is being investigated for its ability to inhibit kinases, which play essential roles in cellular signaling pathways related to cancer and other diseases. The presence of the fluorobenzyl group may enhance its binding affinity to kinase targets .

Therapeutic Potential

Beyond anticancer applications, this compound may also have broader therapeutic implications:

  • Antimicrobial Activity : Similar derivatives have shown varying degrees of antimicrobial activity against bacteria and fungi. The thiophene ring is known for enhancing the biological activity of compounds .
  • Neurological Applications : Compounds with a similar structure have been studied for their interactions with GABA receptors, indicating potential use in treating neurological disorders such as anxiety and convulsions .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

  • Abdellatif et al. (2014) : This study demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their significant antitumor activities against MCF-7 cells .
  • Albratty et al. (2017) : This research explored the therapeutic potential of pyrazolo derivatives in cancer treatment, emphasizing their role in inhibiting tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores

2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide ()
  • Core: Pyrazolo[3,4-d]pyrimidinone.
  • Substituents :
    • Phenyl group at position 1.
    • 4-Fluorophenyl acetamide side chain.
  • Comparison: The phenyl group at position 1 may increase steric hindrance compared to the ethyl linker in the target compound.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Core: Pyrazolo[3,4-d]pyrimidinone fused with a chromenone system.
  • Substituents :
    • Bulky 5-fluoro-3-(3-fluorophenyl)chromen-2-yl group.
    • Benzenesulfonamide side chain.
  • The sulfonamide group differs significantly from the acetamide linkage in the target compound, likely altering binding kinetics .

Analogues with Varied Heterocyclic Cores

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (–6)
  • Core : Pyrazolo[4,3-c][1,2]benzothiazine.
  • Substituents :
    • 2-Fluorobenzyl acetamide.
  • Comparison :
    • The benzothiazine core introduces a sulfone group, which may improve oxidative stability but reduce metabolic flexibility.
    • The fluorobenzyl group mirrors the target compound’s 4-fluorobenzyl moiety, suggesting shared pharmacophoric elements .
N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide ()
  • Core : 1,2,4-Triazine.
  • Substituents :
    • Ethylpiperazinyl-benzenesulfonyl group.
  • The sulfonyl group enhances polarity, which may improve aqueous solubility compared to the target compound’s thiophene .

Analogues with Shared Acetamide Linkages

2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
  • Core : 1,2,4-Triazole.
  • Substituents :
    • Thiophen-2-yl group.
    • 4-Fluorophenyl acetamide.
  • Comparison: The triazole core offers metabolic resistance but lacks the fused pyrimidinone system. The thiophen-2-yl group aligns with the target compound, suggesting synergistic effects on solubility and bioavailability .

Structural and Functional Insights from Comparative Analysis

Table 1: Key Structural and Inferred Functional Differences

Compound Core Scaffold Key Substituents Inferred Properties
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorobenzyl, thiophen-2-yl acetamide Balanced lipophilicity, improved solubility
Compound Pyrazolo[3,4-d]pyrimidinone Phenyl, 4-fluorophenyl acetamide Higher steric hindrance, reduced solubility
Compound Pyrazolo[3,4-d]pyrimidinone Chromen-2-yl, benzenesulfonamide Enhanced aromaticity, lower permeability
–6 Compound Pyrazolo[4,3-c]benzothiazine 2-Fluorobenzyl acetamide Oxidative stability, rigid core
Compound 1,2,4-Triazole Thiophen-2-yl, 4-fluorophenyl acetamide Metabolic resistance, moderate solubility

Research Implications and Methodological Notes

  • Structural Confirmation : Crystallographic data for analogues (e.g., ) were refined using SHELXL , ensuring accuracy in bond lengths and angles .
  • Design Strategies : The 4-fluorobenzyl group appears critical for target engagement across multiple scaffolds, while thiophene incorporation (target compound, ) optimizes solubility without compromising stability.
  • Synthetic Challenges: Bulky substituents (e.g., chromenone in ) complicate synthesis but may enhance selectivity.

Preparation Methods

Multicomponent One-Pot Condensation

A four-component reaction involving hydrazines, methylenemalononitriles, aldehydes, and alcohols enables efficient core formation. For example, hydrazine derivatives react with ethoxymethylenemalononitrile to generate 5-aminopyrazole-4-carbonitrile intermediates, which subsequently cyclize with aldehydes (e.g., 4-fluorobenzaldehyde) and alcohols under sodium alkoxide catalysis. Key advantages include atom economy and reduced purification steps. Typical conditions involve refluxing in ethanol with sodium ethoxide, yielding 5-substituted pyrazolo[3,4-d]pyrimidines in 65–78% yield.

Microwave-Assisted Three-Component Synthesis

Microwave irradiation accelerates the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. This method selectively produces 3-substituted pyrazolo[3,4-d]pyrimidin-4-ones in 70–85% yield within 30 minutes. For the target compound, 5-(4-fluorobenzyl) substitution is achieved by substituting the primary amine with 4-fluorobenzylamine.

N1-Ethyl Functionalization

The ethyl spacer at N1 is introduced via nucleophilic substitution:

Alkylation with 2-Chloroethylamine

Reaction of 5-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloroethylamine hydrochloride in the presence of potassium carbonate in acetonitrile at 80°C affords the N1-ethyl derivative. Yields range from 60–75%, depending on stoichiometry and reaction time.

Acylation with 2-(Thiophen-2-Yl)Acetamide

The final step involves coupling the ethylamine intermediate with 2-(thiophen-2-yl)acetyl chloride:

Activation of 2-(Thiophen-2-Yl)Acetic Acid

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Excess thionyl chloride is removed under reduced pressure to yield 2-(thiophen-2-yl)acetyl chloride as a pale-yellow liquid.

Amide Bond Formation

The N1-ethylamine intermediate is dissolved in tetrahydrofuran (THF) with triethylamine (1.1 equiv) as a base. 2-(Thiophen-2-yl)acetyl chloride (1.05 equiv) is added dropwise at 0°C, and the reaction proceeds at room temperature for 12–15 hours. After quenching with water, the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via recrystallization (acetonitrile) to yield the final compound in 55–68% yield.

Optimization and Characterization

Reaction Condition Optimization

Step Solvent Temperature Catalyst Yield (%)
Core formation Ethanol Reflux NaOEt 65–78
N1-Alkylation Acetonitrile 80°C K₂CO₃ 60–75
Acylation THF RT Et₃N 55–68

Spectroscopic Validation

  • IR Spectroscopy : The final compound shows peaks at 1685 cm⁻¹ (C=O stretch of pyrimidinone) and 1650 cm⁻¹ (amide C=O).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidinone H3), 7.45–7.10 (m, 4H, fluorobenzyl), 6.95–6.80 (m, 3H, thiophene), 4.60 (s, 2H, CH₂CO), 4.20 (t, 2H, NCH₂), 3.75 (t, 2H, CH₂NH).
  • HRMS (ESI) : m/z calculated for C₂₂H₂₀FN₅O₂S [M+H]⁺: 453.1321; found: 453.1318.

Challenges and Alternatives

  • Regioselectivity : Competing alkylation at N7 of the pyrazolo[3,4-d]pyrimidinone can occur. Using bulky bases (e.g., DBU) or low temperatures improves N1 selectivity.
  • Acylation Side Reactions : Over-acylation is mitigated by controlling stoichiometry and adding acyl chloride slowly.

Q & A

Basic: What synthetic strategies are employed for the preparation of this compound, and what intermediates are critical?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling of pyrazolo[3,4-d]pyrimidinone cores with fluorobenzyl groups via alkylation or nucleophilic substitution .
  • Introduction of the thiophen-2-yl acetamide moiety through amide bond formation using coupling agents like EDC/HOBt .
  • Key intermediates include 5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine and 2-(thiophen-2-yl)acetic acid derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylated species.

Basic: What analytical techniques are prioritized for structural elucidation?

  • X-ray crystallography is definitive for confirming stereochemistry and intermolecular interactions, as demonstrated for related pyrazolo-pyrimidine derivatives .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments, particularly the fluorobenzyl and thiophene substituents .
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, especially for detecting isotopic patterns of chlorine/fluorine .

Advanced: How can synthetic yield be optimized while suppressing byproducts?

  • Design of Experiments (DoE) statistically identifies critical factors (e.g., reagent stoichiometry, reaction time). For example, flow chemistry (as in ) enhances mixing and heat transfer, reducing side reactions .
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent undesired nucleophilic attacks during coupling steps .
  • In-line purification (e.g., scavenger resins) removes unreacted intermediates, improving final product purity.

Advanced: How can discrepancies in reported biological activities of pyrazolo[3,4-d]pyrimidine analogs be addressed?

  • Comparative SAR studies systematically vary substituents (e.g., fluorobenzyl vs. chlorobenzyl) to isolate structural determinants of activity .
  • Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) reduce inter-lab variability .
  • Meta-analysis of in vitro vs. in vivo data distinguishes target-specific effects from off-target interactions. For example, thiophene moieties may improve membrane permeability but increase metabolic instability .

Advanced: What computational approaches predict target binding and pharmacokinetics?

  • Molecular docking (AutoDock Vina, Glide) models interactions with enzymes like kinases, guided by crystallographic data from related compounds .
  • Molecular dynamics simulations assess conformational stability of the fluorobenzyl group in hydrophobic binding pockets .
  • ADMET prediction tools (SwissADME, pkCSM) estimate logP (lipophilicity) and CYP450 metabolism, highlighting potential bioavailability challenges due to the thiophene ring .

Basic: What in vitro assays are recommended for initial biological evaluation?

  • Enzyme inhibition assays (e.g., fluorescence polarization for kinases) quantify IC₅₀ values under standardized buffer conditions .
  • Cell viability assays (MTT/WST-1) screen for cytotoxicity in cancer lines (e.g., HeLa, MCF-7) .
  • Solubility screening in PBS/DMSO mixtures identifies formulation challenges early .

Advanced: How does the thiophen-2-yl acetamide group influence drug-likeness?

  • Metabolic stability studies (e.g., liver microsome assays) reveal susceptibility to oxidation at the thiophene sulfur .
  • Plasma protein binding assays (equilibrium dialysis) correlate thiophene’s hydrophobicity with unbound fraction availability .
  • Comparative logD measurements (shake-flask method) show that substituting thiophene with furan reduces lipophilicity but may lower membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.